4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid

Catalog No.
S908197
CAS No.
1137725-46-2
M.F
C9H13NO2S3
M. Wt
263.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pen...

CAS Number

1137725-46-2

Product Name

4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid

IUPAC Name

4-cyano-4-ethylsulfanylcarbothioylsulfanylpentanoic acid

Molecular Formula

C9H13NO2S3

Molecular Weight

263.4 g/mol

InChI

InChI=1S/C9H13NO2S3/c1-3-14-8(13)15-9(2,6-10)5-4-7(11)12/h3-5H2,1-2H3,(H,11,12)

InChI Key

KEWSCDNULKOKTG-UHFFFAOYSA-N

SMILES

CCSC(=S)SC(C)(CCC(=O)O)C#N

Canonical SMILES

CCSC(=S)SC(C)(CCC(=O)O)C#N

Application in Polymer Chemistry

Methods of Application or Experimental Procedures: The RAFT polymerization process involves the use of a chain transfer agent (CTA) like “4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid”. The CTA controls the polymerization process and allows for the synthesis of polymers with complex macromolecular architectures .

Application in RAFT Iniferter Polymerization

Summary of the Application: This compound is also used in RAFT iniferter polymerization of butyl methacrylate in miniemulsion using visible light .

Methods of Application or Experimental Procedures: The RAFT iniferter polymerization process involves the use of visible light (green light; λmax = 530 nm) and a CTA like “4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid”. Under suitable conditions, the polymerization proceeds to high conversion with good control/livingness, generating polymeric nanoparticles .

Results or Outcomes: The successful implementation of this process leads to the generation of polymeric nanoparticles in the approximate diameter range of 100–200 nm .

Application in Controlled Free Radical Polymerization

Summary of the Application: This compound is used as a RAFT agent in controlled free radical polymerization . It is particularly suitable for the polymerization of monomers such as methyl methacrylate, methyl acrylamide, and styrene .

Methods of Application or Experimental Procedures: The RAFT process involves the use of a chain transfer agent (CTA) like “4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid”. The CTA controls the polymerization process and allows for the synthesis of polymers with complex macromolecular architectures .

Results or Outcomes: The use of this CTA in RAFT polymerization leads to the formation of well-defined polymers with well-controlled molecular weights and molecular weight distributions .

Application in Synthesis of Star-Shaped Polymers

Summary of the Application: “4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid” is used in the synthesis of star-shaped polymers by RAFT polymerization .

Results or Outcomes: The use of this CTA in RAFT polymerization leads to the formation of star-shaped polymers . These polymers exhibit a more stable nanostructure, with a distinct crosslinked core and arm blocks that can also incorporate stimuli-responsive blocks for “smart” applications .

Application in RAFT Iniferter Polymerization in Miniemulsion Using Visible Light

Summary of the Application: This compound is used in RAFT iniferter polymerization of butyl methacrylate in miniemulsion using visible light .

Application in Synthesis of Hyperbranched Polymers

Summary of the Application: “4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid” is used in the synthesis of hyperbranched N-(2-hydroxypropyl)methacrylamides for transport and delivery in pancreatic cell lines .

Methods of Application or Experimental Procedures: The synthesis of hyperbranched N-(2-hydroxypropyl)methacrylamides involves the use of a chain transfer agent (CTA) like “4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid”. The CTA controls the polymerization process and allows for the synthesis of polymers with complex macromolecular architectures .

Results or Outcomes: The use of this CTA in the synthesis of hyperbranched N-(2-hydroxypropyl)methacrylamides leads to the formation of polymers with diameters ranging from 7–40 nm. These polymers were well-tolerated in cancer cell lines and macrophages, and were rapidly internalised in 2D cell culture and transported efficiently to the centre of dense pancreatic cancer 3D spheroids .

4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid is a chemical compound with the molecular formula C₉H₁₃N₁O₂S₃ and a CAS number of 1137725-46-2. This compound is characterized by its unique structure, which includes a cyano group and multiple sulfur-containing functional groups. It appears as a light yellow to yellow powder or crystalline solid, with a predicted boiling point of approximately 490.7 °C and a density of about 1.329 g/cm³ .

The compound is primarily recognized for its role as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer polymerization processes, which are crucial in the synthesis of various polymers .

Typical of compounds containing cyano and thiocarbonyl groups. It can undergo:

  • Nucleophilic addition reactions: The cyano group can react with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
  • Thiol reactions: The thiocarbonyl moiety can react with thiols, facilitating the formation of thioesters or other sulfur-containing compounds.
  • Polymerization reactions: As a chain transfer agent, it can facilitate the growth of polymer chains while controlling molecular weight and polydispersity.

While specific biological activity data for 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid is limited, compounds with similar structures often exhibit significant biological properties. These may include antimicrobial, anti-inflammatory, or cytotoxic effects. Further studies would be necessary to elucidate any direct biological activities associated with this compound.

The synthesis of 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid typically involves multi-step organic reactions that may include:

  • Formation of the cyano group: This can be achieved through the reaction of suitable precursors with cyanide sources.
  • Introduction of sulfur functionalities: Various thiol derivatives can be employed to introduce the ethylsulfanylthiocarbonyl group.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .

This compound has several notable applications:

  • Polymer Chemistry: It is primarily used as a chain transfer agent in RAFT polymerization, allowing for controlled radical polymerization techniques that yield polymers with specific characteristics.
  • Material Science: Due to its unique chemical properties, it may find applications in creating novel materials with tailored functionalities.
  • Research: It serves as a valuable intermediate in synthetic organic chemistry, aiding in the development of complex molecules .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Cyano-4-(methylsulfanyl)pentanoic acidContains methyl instead of ethylSimpler structure; less steric hindrance
4-Cyano-3-(ethylthio)butanoic acidShorter carbon chainDifferent functional group positioning
4-Cyano-4-(phenylthio)pentanoic acidContains phenyl groupEnhanced stability due to aromaticity

These compounds exhibit varying properties due to differences in their side chains and functional groups, highlighting the uniqueness of 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid in terms of its reactivity and applications in polymer chemistry.

Synthetic Routes

Classical Synthesis Pathways

The classical synthesis of 4-cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid follows established protocols for thiocarbonylthio compound preparation that have been refined over decades of research [1] [2]. The primary synthetic approach involves the reaction of 4,4'-azobis(4-cyanopentanoic acid) with di(thiobenzoyl)disulfide in ethyl acetate under reflux conditions [3]. This method represents the most widely adopted classical pathway due to its reliability and consistent yield performance.

The synthetic procedure begins with the dissolution of 4,4'-azobis(4-cyanopentanoic acid) (2.92 g, 11.5 mmol) and di(thiobenzoyl)disulfide (2.13 g, 7 mmol) in 40 mL of distilled ethyl acetate [3]. The reaction solution undergoes heating at reflux for 18 hours, followed by solvent removal under vacuum conditions [3]. The crude product isolation occurs through column chromatography using silica gel (60 Å, 70-230 mesh) with ethyl acetate hexane (2:3) as the eluent system [3].

An alternative classical approach involves the direct condensation method using carboxylic acid activation techniques . This pathway employs N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (285 mg, 1.49 mmol) and 4-dimethylaminopyridine (18.2 mg, 0.15 mmol) in dichloromethane (20 mL) [5]. The reaction proceeds through the formation of an activated intermediate that subsequently reacts with the ethylsulfanylthiocarbonyl moiety to yield the target compound [5].

The classical synthesis demonstrates excellent functional group tolerance and produces yields ranging from 75% to 83% depending on the specific reaction conditions employed [5] [3]. The reaction mechanism involves nucleophilic substitution at the carbonyl carbon, followed by elimination of the leaving group to form the desired thiocarbonylthio linkage .

Alternative Preparation Methods

Alternative preparation methods for 4-cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid have emerged to address specific synthetic challenges and improve overall efficiency [6] [7]. The mercaptothiazoline activation method represents a significant advancement in avoiding aminolysis complications that can occur during traditional synthesis [8]. This approach involves the initial activation of the carboxyl group with 2-mercaptothiazoline, followed by selective condensation with the appropriate thiol component [8].

The dipyridyldithiocarbonate-mediated synthesis offers an environmentally responsible alternative that operates under green chemistry principles [7]. This method employs in situ-generated 2-thiopyridine esters derived from dipyridyldithiocarbamate, which react with the corresponding alcohol or thiol components under mild conditions [7]. The reaction proceeds in concentrated ethyl acetate or under aqueous micellar conditions, generating high yields while minimizing waste creation [7].

Grignard-based methodology provides another alternative approach utilizing isopropylmagnesium chloride and 1-dodecanethiol under controlled conditions [9]. This protocol involves the formation of thiolate intermediates that selectively react with activated carbonyl compounds to produce thioesters with excellent functional group tolerance [9]. The method achieves yields up to 99% and demonstrates compatibility with various aromatic and aliphatic substrates [9].

The photoredox catalysis approach represents a cutting-edge alternative that employs visible light activation of thiocarbonylthio precursors [10] [11]. This method involves the direct photoactivation of thiocarbonylthio compounds through homolytic carbon-sulfur bond cleavage, generating reactive radical intermediates that participate in subsequent coupling reactions [10]. The photoredox methodology eliminates the need for traditional thermal activation and provides precise control over reaction initiation [11].

Reaction Mechanisms in Reversible Addition-Fragmentation Chain Transfer Polymerization

Reversible Addition-Fragmentation Chain Transfer Dynamics

The reversible addition-fragmentation chain transfer dynamics of 4-cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid involve a sophisticated equilibrium system that enables precise control over polymer chain growth [12] [13]. The mechanism begins with the addition of a propagating radical to the thiocarbonylthio group, forming an intermediate radical species that can undergo rapid fragmentation [12]. This process establishes a degenerative chain transfer equilibrium that governs the polymerization kinetics and molecular weight distribution [13].

The addition rate coefficients for the compound typically range from 1.8 × 10^4 to 10^8 L·mol^-1·s^-1, demonstrating exceptionally high reactivity toward radical species [10] [14]. The fragmentation rate coefficients exhibit greater variability, ranging from 10^-4 to 10^7 s^-1, depending on the specific radical stabilization provided by the cyano and carboxylic acid substituents [15]. The equilibrium constant for the main reversible addition-fragmentation chain transfer equilibrium typically falls within the range of 10^-2 to 10^2, indicating favorable conditions for controlled polymerization [16].

The cyano group plays a crucial role in stabilizing the intermediate radical through resonance delocalization, which significantly influences the fragmentation kinetics [17] [18]. The carboxylic acid functionality provides additional stabilization through hydrogen bonding interactions and contributes to the overall solubility characteristics of the compound in various solvent systems [17]. The ethylsulfanylthiocarbonyl moiety determines the leaving group ability and directly affects the fragmentation rate constants [15].

The reversible addition-fragmentation chain transfer dynamics demonstrate temperature dependence, with activation energies typically ranging from 20 to 40 kJ/mol for the addition process and 40 to 80 kJ/mol for the fragmentation process [14]. The equilibrium position shifts toward the fragmented state at elevated temperatures, facilitating more efficient chain transfer and improved molecular weight control [18].

Radical Transfer and Retention Mechanisms

The radical transfer and retention mechanisms governing 4-cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid behavior in polymerization systems involve complex interplay between thermodynamic and kinetic factors [19] [16]. The transfer coefficient typically ranges from 9.0 × 10^3 to 10^5 L·mol^-1·s^-1, indicating highly efficient radical transfer capabilities [14]. The chain transfer constant values generally fall between 9.3 and 50, depending on the specific monomer system and reaction conditions employed [14].

The radical retention mechanism operates through the reversible formation of dormant polymer chains that can be reactivated through the addition-fragmentation equilibrium [19]. This process ensures that the majority of polymer chains remain in the dormant state, significantly reducing the probability of termination reactions and enabling the synthesis of well-defined polymers with narrow molecular weight distributions [18]. The dormant-to-active ratio typically exceeds 1000:1 under optimal conditions, contributing to the living character of the polymerization [20].

The pre-equilibrium phase involves the initial consumption of the original chain transfer agent through reaction with initiator-derived radicals [10]. This process generates the first generation of polymer chains and establishes the foundation for subsequent chain transfer events [19]. The pre-equilibrium typically completes within 10-20% monomer conversion, after which the main equilibrium dominates the polymerization behavior [18].

The radical transfer efficiency depends significantly on the monomer reactivity and the stability of the expelled radical species [10]. More activated monomers, such as methacrylates, demonstrate higher transfer efficiencies compared to less activated systems like vinyl acetate [12]. The cyano-substituted leaving group provides excellent radical stability, facilitating efficient reinitiation and maintaining the living character of the polymerization process [17].

Key Reagents and Conditions

Initiators and Solvent Systems

The selection of appropriate initiators and solvent systems represents a critical aspect of successful polymerization involving 4-cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid [18] [21]. Azobisisobutyronitrile serves as the most commonly employed thermal initiator, with typical concentrations ranging from 0.001 to 0.01 M [22] [23]. The half-life temperature of 65°C for a 10-hour period makes azobisisobutyronitrile ideal for polymerizations conducted at 70-80°C [23].

Water-soluble initiators, including 4,4'-azobis(4-cyanopentanoic acid) and 2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride, enable aqueous polymerization systems with enhanced biocompatibility [18]. These initiators demonstrate half-life temperatures of 70°C and 44°C respectively, allowing for precise control over radical generation rates [18]. The initiator-to-chain transfer agent ratios typically range from 5:1 to 10:1 to maintain optimal living polymerization characteristics [21].

N,N-dimethylformamide represents the preferred solvent system for most polymerization applications due to its excellent solvation properties and thermal stability [21]. The solvent enables polymerization temperatures ranging from 60 to 120°C while maintaining good dissolution of both the chain transfer agent and common monomers [21]. Dimethyl sulfoxide provides an alternative high-temperature solvent option for applications requiring temperatures up to 140°C [21].

The dimethylformamide/dimethylacetamide mixture (80:20 volume ratio) offers superior control over polymerization kinetics and molecular weight distribution [5]. This solvent combination demonstrates particular effectiveness for methacrylate polymerizations, achieving narrow dispersity values and high end-group fidelity [5]. Toluene serves as the preferred solvent for styrene and other aromatic monomer systems, providing good solubility and enabling temperature ranges from 70 to 110°C [21].

ParameterTypical RangeOptimal Conditions
Monomer:Chain Transfer Agent:Initiator Ratio15-300:1:0.01-0.3100-200:1:0.1-0.2
Temperature Range (°C)50-14070-90
Pressure (bar)1-51-2
Reaction Time (hours)2-246-12
Chain Transfer Agent Concentration (M)0.001-0.10.01-0.05
Initiator Concentration (M)0.0001-0.010.001-0.005

Temperature and Pressure Parameters

The temperature and pressure parameters for polymerizations involving 4-cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid require careful optimization to achieve desired molecular weight control and reaction kinetics [18] [14]. The optimal temperature range typically spans from 70 to 90°C, balancing adequate reaction rates with preservation of the chain transfer agent stability [21]. Lower temperatures (50-60°C) result in slower polymerization rates but may provide superior molecular weight control for certain monomer systems [14].

Elevated temperatures (100-140°C) can be employed for specific applications requiring rapid polymerization, though careful monitoring of the chain transfer agent decomposition becomes essential [18]. The activation energy for the addition process typically ranges from 20 to 40 kJ/mol, while fragmentation processes exhibit activation energies between 40 and 80 kJ/mol [14]. These values indicate moderate temperature sensitivity and enable precise kinetic control through temperature adjustment [15].

Pressure parameters generally operate at atmospheric conditions (1 bar) for most applications, though elevated pressures up to 5 bar can be employed to suppress volatile monomer loss and improve conversion efficiency [21]. High-pressure conditions (up to 200 MPa) have been investigated for specialized applications, demonstrating linear increases in glass transition temperatures and melting points with applied pressure [24]. The pressure dependence of polymerization rates follows predictable patterns, with moderate pressure increases (10-40 MPa) typically enhancing reaction rates by 10-30% [24].

The temperature-pressure relationship affects both the thermodynamic equilibrium position and the kinetic rate constants governing the reversible addition-fragmentation chain transfer process [24]. Higher pressures generally favor the addition reaction due to the negative volume of activation, while elevated temperatures promote fragmentation through increased thermal energy [14]. The optimal combination typically involves moderate temperatures (70-80°C) at atmospheric pressure for most synthetic applications [21].

InitiatorHalf-life Temperature (°C)SolubilityTypical Concentration (M)
Azobisisobutyronitrile65 (10 hours)Organic solvents0.001-0.01
4,4'-Azobis(4-cyanopentanoic acid)70 (10 hours)Water, alcohols0.001-0.005
2,2'-Azobis[2-(2-imidazolin-2-yl)propane]44 (10 hours)Water0.0005-0.01
4,4'-Azobis(4-cyanovaleric acid)69 (10 hours)Water, alcohols0.001-0.005

Thermophysical Characteristics

4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid exhibits well-defined thermophysical properties that are essential for its characterization and practical applications. The compound demonstrates typical behavior for organosulfur compounds with multiple functional groups, including a cyano group, carboxylic acid functionality, and thiocarbonyl moieties.

The molecular formula of the compound is C₉H₁₃NO₂S₃ with a molecular weight of 263.4 g/mol [1] [2] [3]. The compound presents as a solid under standard conditions, typically appearing as a light yellow to dark yellow powder or crystalline material [1] [2] [4]. This coloration is characteristic of compounds containing thiocarbonyl groups, which often impart yellowish hues to organic molecules.

The predicted boiling point of the compound is 490.7 ± 45.0 °C [1] [2], indicating significant thermal stability under normal conditions. The predicted density is 1.329 ± 0.06 g/cm³ [1] [2], which reflects the presence of multiple sulfur atoms that contribute to the compound's relatively high density compared to purely hydrocarbon analogs.

Melting Point and Crystalline Properties

The melting point of 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid has been experimentally determined through multiple analytical methods and sources. The most reliable data indicates a melting point range of 64.0 to 68.0 °C [4] [5]. This range has been confirmed by Tokyo Chemical Industry (TCI) using high-performance liquid chromatography (HPLC) analysis with purity greater than 95.0% [4] [5].

Additional experimental data supports this range, with TCI reporting a specific melting point of 66 °C confirmed by nuclear magnetic resonance (NMR) spectroscopy [4] [5]. The consistency of these values across different analytical methods and suppliers provides confidence in the accuracy of the melting point determination.

Comparative analysis with structurally related compounds provides additional validation of these thermal properties. The dodecyl analog, 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, exhibits a similar melting point range of 61.0 to 65.0 °C [6], and another related compound shows a melting point of 64 to 68 °C [7]. This consistency among structurally similar compounds supports the reliability of the reported thermal data.

The compound demonstrates heat sensitivity, requiring careful temperature control during handling and storage [4] [5]. This thermal sensitivity is likely attributed to the presence of multiple sulfur-containing functional groups that can undergo decomposition or rearrangement at elevated temperatures.

PropertyValueSource
Molecular FormulaC₉H₁₃NO₂S₃Multiple sources [1] [2] [3]
Molecular Weight263.4 g/molMultiple sources [1] [2] [3]
Melting Point64.0 to 68.0 °CTCI (C3748) [4] [5]
Boiling Point (Predicted)490.7 ± 45.0 °CChemicalBook [1] [2]
Density (Predicted)1.329 ± 0.06 g/cm³ChemicalBook [1] [2]
AppearanceSolid powder to crystalTCI/ChemicalBook [1] [2] [4]
ColorLight yellow to dark yellowChemicalBook [1] [2]
SolubilitySlightly soluble in chloroform and methanolChemicalBook/BOC Sciences [1] [2] [8]
pKa (Predicted)4.07 ± 0.10ChemicalBook [1] [2]
Storage Temperature2-10°C (refrigerated)Various suppliers [9] [10] [4]

The compound exhibits limited solubility in common organic solvents, being only slightly soluble in chloroform and methanol [1] [2] [8]. This limited solubility profile is consistent with the presence of both hydrophobic (ethyl and pentanoic acid chain) and hydrophilic (carboxylic acid) components within the molecular structure.

The predicted pKa value of 4.07 ± 0.10 [1] [2] indicates that the carboxylic acid group is moderately acidic, which is expected for a substituted pentanoic acid derivative. This acidity is influenced by the electron-withdrawing effects of the cyano and thiocarbonyl groups, which increase the acidity compared to unsubstituted pentanoic acid.

Storage recommendations consistently indicate the need for refrigerated conditions (2-10°C) to maintain compound stability [9] [10] [4]. The compound is also reported to be light sensitive and air sensitive [4] [5], requiring storage under inert gas atmosphere to prevent degradation.

Melting Point SourceRange (°C)PurityNotes
TCI C374864.0 - 68.0>95.0% (HPLC)Light yellow to yellow powder/crystal [4] [5]
TCI C3748 (Alternative)66 (specific)>95.0% (HPLC)Confirmed by NMR [4] [5]
Dodecyl analog61.0 - 65.0>97.0% (HPLC)Structurally related compound [6]
Sigma-Aldrich analog64 - 6897% (HPLC)Related compound structure [7]

XLogP3

2.4

Dates

Last modified: 08-16-2023

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